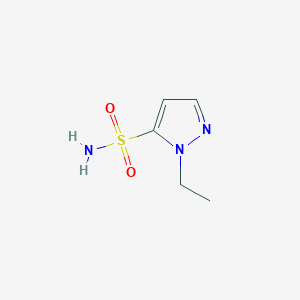

1-ethyl-1H-pyrazole-5-sulfonamide

Description

1-Ethyl-1H-pyrazole-5-sulfonamide (CAS: 1339319-92-4) is a pyrazole-based sulfonamide derivative with a molecular formula of C₅H₁₀N₃O₂S and a molecular weight of 175.21 g/mol . The compound features an ethyl substituent at the 1-position of the pyrazole ring and a sulfonamide group at the 5-position. Its structure is critical for applications in medicinal chemistry and organic synthesis, where sulfonamide moieties are often leveraged for their bioactivity and hydrogen-bonding capabilities.

Properties

IUPAC Name |

2-ethylpyrazole-3-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3O2S/c1-2-8-5(3-4-7-8)11(6,9)10/h3-4H,2H2,1H3,(H2,6,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLPUWDMYWCEVOG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC=N1)S(=O)(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethyl-1H-pyrazole-5-sulfonamide can be synthesized through several methods. One common approach involves the reaction of 1-ethyl-1H-pyrazole with sulfonamide reagents under controlled conditions. The reaction typically requires a catalyst and is carried out in an organic solvent at elevated temperatures .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through recrystallization or chromatography to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-1H-pyrazole-5-sulfonamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

Substitution: The sulfonamide group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Substitution reactions often require catalysts like palladium or copper and are carried out in organic solvents.

Major Products Formed:

Oxidation: Sulfonic acid derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

Pharmacological Applications

1. Antimicrobial Activity

Research has demonstrated that pyrazole derivatives exhibit notable antimicrobial properties. For instance, compounds similar to 1-ethyl-1H-pyrazole-5-sulfonamide have shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. A study highlighted that modifications in the pyrazole structure could enhance antibacterial activity, suggesting that this compound might also possess similar properties .

2. Anti-inflammatory Effects

The anti-inflammatory potential of pyrazole derivatives is well-documented. Several studies have indicated that these compounds can inhibit cyclooxygenase (COX) enzymes, leading to reduced inflammation. For example, analogs of pyrazole have been tested for their ability to alleviate carrageenan-induced edema in animal models, showing comparable efficacy to established anti-inflammatory drugs like indomethacin .

3. Anticancer Properties

Recent investigations into the anticancer effects of pyrazole derivatives have revealed promising results. This compound and its analogs have been evaluated for their cytotoxic effects against various cancer cell lines. In vitro studies indicated that certain derivatives could induce apoptosis in cancer cells, highlighting their potential as anticancer agents .

4. Neurological Applications

The modulation of neurodegenerative disorders is another area where pyrazole compounds may play a role. Some derivatives have been shown to inhibit metabolic enzymes associated with neurodegeneration, such as acetylcholinesterase (AChE). This inhibition can potentially lead to improved cognitive function in conditions like Alzheimer's disease .

Case Studies

Mechanism of Action

The mechanism of action of 1-ethyl-1H-pyrazole-5-sulfonamide involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table compares 1-ethyl-1H-pyrazole-5-sulfonamide with analogous pyrazole-sulfonamide derivatives:

- Steric Effects : The phenyl group in 1-methyl-4-phenyl-1H-pyrazole-5-sulfonamide introduces steric hindrance, which may affect binding to biological targets compared to alkyl-substituted derivatives .

Key Research Findings and Limitations

- Advantages of Ethyl Substituent : The ethyl group balances lipophilicity and metabolic stability compared to bulkier (e.g., phenyl) or polar (e.g., ester) groups .

- Data Gaps : Direct pharmacological data for this compound are sparse. Most insights are extrapolated from structurally related compounds .

- Synthetic Challenges : Complex purification steps are required for pyrazole-sulfonamides due to byproducts from sulfur-containing reagents .

Biological Activity

1-Ethyl-1H-pyrazole-5-sulfonamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant research findings and data.

This compound can be synthesized through various methods, including the reaction of 1-ethyl-1H-pyrazole with sulfonamide reagents under specific conditions, often involving catalysts and organic solvents at elevated temperatures. The compound's unique ethyl substitution influences its reactivity and biological activity, making it a versatile candidate for further research.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, particularly enzymes. It acts as an enzyme inhibitor , binding to active sites and blocking enzymatic activity, which can modulate various biochemical pathways. This mechanism is crucial for its potential therapeutic effects.

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory properties of this compound. It has been shown to inhibit cyclooxygenase (COX) enzymes, with IC50 values indicating potent activity against COX-1 and COX-2. For instance, one study reported an IC50 of 0.01 μM for COX-2, demonstrating its potential as a selective anti-inflammatory agent .

Antimicrobial Properties

The compound exhibits notable antimicrobial activity against various pathogens. Research indicates that it can inhibit the growth of bacteria such as E. coli and S. aureus, with modifications in the pyrazole structure enhancing this activity . The presence of specific functional groups appears to be key in optimizing antimicrobial efficacy.

Anticancer Potential

Emerging evidence suggests that this compound may possess anticancer properties. Studies have shown that derivatives of pyrazole can inhibit cancer cell proliferation through various mechanisms, including the modulation of apoptotic pathways . The compound's interaction with cancer-related targets warrants further investigation into its potential as a chemotherapeutic agent.

Case Studies and Research Findings

Comparative Analysis

In comparison with similar compounds such as 1-methyl and 1-propyl analogs, this compound offers a balanced profile of hydrophobicity and steric hindrance, enhancing its biological activity across various applications.

Q & A

Advanced Research Question

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes with targets like carbonic anhydrase or cyclooxygenase. Prioritize scoring functions (e.g., Glide SP) to rank ligand poses .

- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability and conformational changes .

- QSAR modeling : Corporate substituent electronic parameters (Hammett σ) with bioactivity data to design optimized analogs .

What challenges arise in determining the crystal structure of this compound derivatives using SHELX?

Advanced Research Question

Crystallographic refinement with SHELX requires:

- High-resolution data : Resolutions <1.0 Å to resolve ethyl group disorder .

- Twinning mitigation : Use HKLF5 format for twinned data and refine with BASF parameters .

- Hydrogen placement : Apply SHELXL’s AFIX commands for constrained H-atom positions in sulfonamide groups .

- Validation tools : Check R1/wR2 convergence and ADDSYM for missed symmetry .

What are the standard in vitro assays for evaluating the biological activity of pyrazole sulfonamides?

Basic Research Question

- Analgesic activity : Tail-flick or acetic acid-induced writhing tests in rodents, comparing latency periods to standard drugs (e.g., aspirin) .

- Anti-inflammatory assays : Carrageenan-induced paw edema models, measuring inhibition of swelling at 3–6 hours post-dose .

- Ulcerogenicity : Assess gastric lesions via histopathology after intraperitoneal administration .

How can structure-activity relationship (SAR) studies be designed for optimizing pyrazole sulfonamide bioactivity?

Advanced Research Question

- Substituent variation : Systematically replace the ethyl group with bulkier alkyl chains (e.g., isopropyl) or electron-withdrawing groups (e.g., CF₃) to modulate lipophilicity and target affinity .

- Bioisosteric replacement : Substitute sulfonamide with carboxamide or phosphonate groups to enhance metabolic stability .

- Pharmacophore mapping : Use MOE or Discovery Studio to identify critical interaction points (e.g., hydrogen bonds with His64 in carbonic anhydrase) .

What are the best practices for handling air-sensitive intermediates during pyrazole sulfonamide synthesis?

Advanced Research Question

- Inert atmosphere : Use Schlenk lines or gloveboxes for reactions involving thiourea intermediates or Grignard reagents .

- Moisture control : Pre-dry solvents (e.g., ethanol over molecular sieves) and reagents (e.g., K₂CO₃ at 120°C) .

- Quenching protocols : Add intermediates to chilled aqueous solutions (0–5°C) to prevent decomposition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.